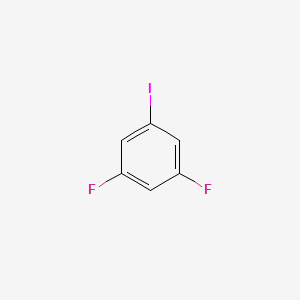

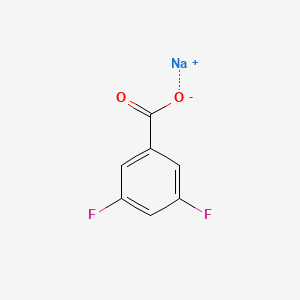

Sodium 3,5-difluorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

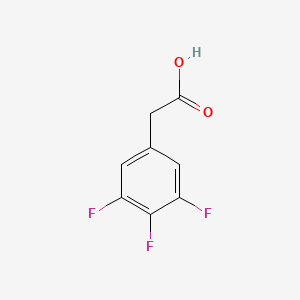

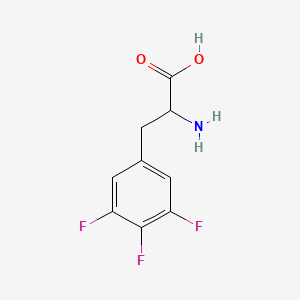

Sodium 3,5-difluorobenzoate (DFB) is a synthetic compound commonly used in scientific research. It has a wide range of applications, from biochemical and physiological studies to drug development. DFB has been used to study the mechanisms of action of various drugs and to evaluate the effects of different compounds on the body. It is also used to synthesize new compounds for drug development. In

Scientific Research Applications

Structural Analysis

- Structural Properties : Sodium 3,5-dinitrobenzoate, a related compound, shows a trigonal structure with benzoate ion having twofold crystallographic symmetry. This study may provide insights into the structural properties of similar compounds like Sodium 3,5-difluorobenzoate (Jones Hp, A. Gillon, & R. Davey, 2005).

Synthesis and Structural Applications

- Synthesis and Macrocyclic Complexes : The synthesis and characterization of sodium 3,5-diacetyl-1,2,4-triazolate and sodium 3,5-dibenzoyl-1,2,4-triazolate, compounds with potential structural similarities to this compound, were reported. These compounds are used as building blocks in Schiff-base reactions, leading to new macrocyclic complexes (C. D. Brandt et al., 2007).

Organic Synthesis

- Organometallic Synthesis : Research demonstrated the selective conversion of 1,3-difluorobenzene into various benzoic acids, including methods that could be applicable for the synthesis of this compound derivatives (M. Schlosser & C. Heiss, 2003).

Soil and Water Studies

- Environmental Tracing : this compound was evaluated as a potential tracer for studying water movement in porous media. However, it was found to interact with the soil matrix, which precludes its use as a conservative tracer (D. Jaynes, 1994).

Battery Applications

- Electrochemical Applications : Sodium salts, including this compound, have potential applications in nonaqueous sodium electrolytes for batteries. Studies have been conducted on the synthesis, electrochemical, and structural properties of such salts (A. Plewa-Marczewska et al., 2014).

Polymer Research

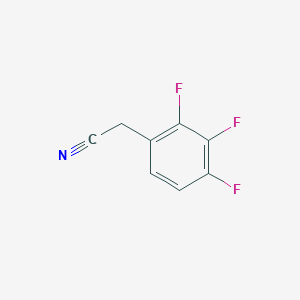

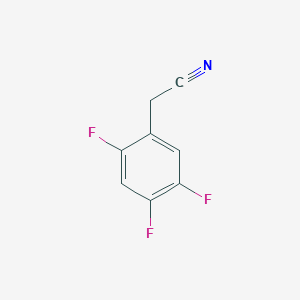

- Polymer Synthesis : Research into the synthesis of cyanosubstituted polyamides and polyimides from sodium salts, including those related to this compound, highlights the material's potential in creating novel, stable polymers (J. Mikroyannidis, 1995).

Optical and Electronic Materials

- Nonlinear Optical Materials : Studies on lithium and sodium 3,5-dinitrobenzoates, compounds similar to this compound, show their potential use in octupolar nonlinear optical materials due to their crystal structures and modest second harmonic generation effects (Guang Yang & Seik Weng Ng, 2007).

Chemical Sensors

- Sodium Ion Sensors : Dibenzo-16-crown-5 compounds, which could structurally relate to this compound, have been used in sodium ion-selective sensors. Such compounds exhibit high selectivity and durability, important for analytical applications (A. Ohki et al., 1996).

Mechanism of Action

Target of Action

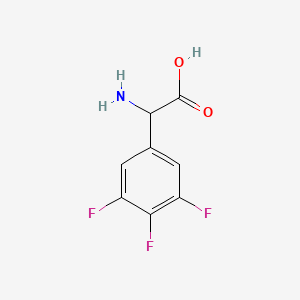

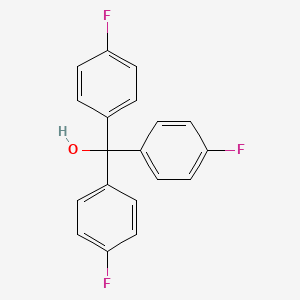

Sodium 3,5-difluorobenzoate is an organic compound with a molecular formula of C7H3F2NaO2 It is known to have specific target organ toxicity, causing respiratory tract irritation .

Mode of Action

Sodium compounds are known to modulate sodium channels, keeping them open and causing hyperexcitation and, in some cases, nerve block . Sodium channels are involved in the propagation of action potentials along nerve axons .

Biochemical Pathways

Result of Action

It is known to cause respiratory tract irritation .

Action Environment

It is known that sodium compounds are typically stored in an inert atmosphere at room temperature .

Safety and Hazards

Sodium 3,5-difluorobenzoate may cause skin and eye irritation. It is harmful if swallowed or inhaled . Safety measures include avoiding dust formation, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

Sodium 3,5-difluorobenzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with human carbonic anhydrases, specifically isoenzymes I and II. These interactions are characterized by enzyme inhibition, where this compound binds to the active site of the enzyme, thereby reducing its activity . This inhibition can affect physiological processes such as pH regulation and CO2 homeostasis.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can affect cell signaling pathways by modulating the activity of key signaling molecules, thereby influencing cell function and behavior .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of enzymes such as human carbonic anhydrases, leading to their inhibition. This binding is facilitated by the presence of fluorine atoms, which enhance the compound’s affinity for the enzyme’s active site. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. High doses of this compound can result in toxic or adverse effects, including disruptions in metabolic processes and cellular damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For example, this compound can inhibit the activity of human carbonic anhydrases, affecting metabolic flux and metabolite levels. This inhibition can lead to changes in the concentration of key metabolites, thereby influencing overall metabolic activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues. This compound can be transported across cell membranes via active transport mechanisms, ensuring its effective distribution within the cellular environment .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes .

properties

| { "Design of the Synthesis Pathway": "The synthesis of Sodium 3,5-difluorobenzoate can be achieved through the reaction of 3,5-difluorobenzoic acid with sodium hydroxide.", "Starting Materials": [ "3,5-difluorobenzoic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve 3,5-difluorobenzoic acid in water", "Add sodium hydroxide to the solution", "Stir the mixture at room temperature for several hours", "Acidify the mixture with hydrochloric acid", "Extract the product with an organic solvent", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the solution to obtain Sodium 3,5-difluorobenzoate" ] } | |

CAS RN |

530141-39-0 |

Molecular Formula |

C7H4F2NaO2 |

Molecular Weight |

181.09 g/mol |

IUPAC Name |

sodium;3,5-difluorobenzoate |

InChI |

InChI=1S/C7H4F2O2.Na/c8-5-1-4(7(10)11)2-6(9)3-5;/h1-3H,(H,10,11); |

InChI Key |

LHXHJIDRCSHUDC-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C=C1F)F)C(=O)[O-].[Na+] |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(=O)O.[Na] |

Other CAS RN |

530141-39-0 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1303382.png)